molecular formula C9H7NO3S B13618332 3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylicacid

3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylicacid

Cat. No.: B13618332
M. Wt: 209.22 g/mol
InChI Key: OALDSDXBRSYWST-UHFFFAOYSA-N
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Description

3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a thieno[3,2-c]pyridine core, makes it a valuable target for synthetic and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenes with β-ketoesters under acidic conditions to form the thienopyridine core . Another approach includes the use of 2-thioxopyridine-3-carbonitrile intermediates, which undergo cyclization reactions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of key intermediates followed by cyclization and functional group modifications. The use of high-throughput screening and optimization of reaction conditions is essential to achieve high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound, leading to different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thienopyridine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor functions. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylic acid is unique due to its specific substitution pattern and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C9H7NO3S

Molecular Weight

209.22 g/mol

IUPAC Name

3-methyl-4-oxo-5H-thieno[3,2-c]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H7NO3S/c1-4-6-5(2-3-10-8(6)11)14-7(4)9(12)13/h2-3H,1H3,(H,10,11)(H,12,13)

InChI Key

OALDSDXBRSYWST-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)NC=C2)C(=O)O

Origin of Product

United States

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